molecular formula C8H6F5NO2S B6150302 ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate CAS No. 1975454-74-0

ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate

Cat. No. B6150302
CAS RN: 1975454-74-0
M. Wt: 275.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate (ETTA) is a fluorinated organosulfur compound that has been studied for its potential applications in various scientific and industrial fields. Its unique chemical structure has led to its use in a variety of research areas, including organic synthesis, catalysis, and biochemistry. In addition, ETTA has been investigated for its possible applications in the fields of drug delivery, drug design, and drug metabolism.

Scientific Research Applications

Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate has been studied for its potential applications in a variety of scientific fields. In organic synthesis, ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate has been used as a catalyst for the synthesis of cyclic and polycyclic compounds. In addition, ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate has been used in a variety of catalysis reactions, such as the synthesis of polyethers and polyesters. In biochemistry, ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate has been used in the synthesis of peptides and other biologically active compounds. ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate has also been used as a drug delivery system, as it is able to penetrate cell membranes and deliver drugs to target sites.

Mechanism of Action

The mechanism of action of ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate is not yet fully understood. However, it is believed that ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate is able to interact with cellular membranes, allowing it to penetrate the cell membrane and deliver drugs to target sites. In addition, ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate is believed to be able to interact with enzymes, allowing it to modulate enzyme activity and influence biochemical processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate are not yet fully understood. However, it has been shown to have an effect on the activity of enzymes, allowing it to modulate enzyme activity and influence biochemical processes. In addition, ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate has been shown to have an effect on the permeability of cell membranes, allowing it to penetrate the cell membrane and deliver drugs to target sites.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate in laboratory experiments include its ability to penetrate cell membranes and deliver drugs to target sites, its ability to interact with enzymes and modulate enzyme activity, and its ability to be synthesized using a variety of methods. The limitations of using ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate in laboratory experiments include its high cost and its potential to cause adverse effects on the environment.

Future Directions

The potential future directions for ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug delivery and drug design. In addition, further research into the synthesis methods for ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate could lead to more efficient and cost-effective methods of synthesis. Finally, further research into the environmental effects of ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate could lead to improved safety measures and regulations.

Synthesis Methods

The synthesis of ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate can be achieved through a variety of methods. One method involves the reaction of trifluoromethanesulfonic acid with 2-chloro-2,2-difluoroacetic acid in the presence of a base such as sodium carbonate or potassium carbonate. This reaction produces a mixture of the desired compound, ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate, and by-products. Other methods of synthesis include the reaction of 2-chloro-2,2-difluoroacetic acid with trifluoromethanesulfonic anhydride, and the reaction of trifluoromethanesulfonic acid and 2-chloro-2,2-difluoroacetamide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate involves the reaction of ethyl 2,2-difluoro-2-(bromomethyl)acetate with 2-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then treated with a reducing agent to yield the final product.", "Starting Materials": [ "Ethyl 2,2-difluoro-2-(bromomethyl)acetate", "2-(Trifluoromethyl)-1,3-thiazole-5-carbaldehyde", "Base", "Reducing agent" ], "Reaction": [ "Step 1: Ethyl 2,2-difluoro-2-(bromomethyl)acetate is reacted with 2-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde in the presence of a base to form the intermediate compound.", "Step 2: The intermediate compound is then treated with a reducing agent to yield the final product, ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate." ] }

CAS RN

1975454-74-0

Product Name

ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate

Molecular Formula

C8H6F5NO2S

Molecular Weight

275.2

Purity

95

Origin of Product

United States

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